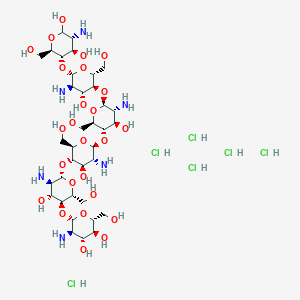

Chitohexaose 6-hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chitohexaose 6-hydrochloride is a chitosan hexamer . It is an extraordinary biomedical compound, an inherently-occurring oligosaccharide obtained from chitin . It is profoundly endowed with anti-inflammatory and immunostimulating prowess . It is used for the development of new products of oligosaccharides in the fields of medicine, food, aquaculture, modern agriculture, daily chemicals, and biochemical reagents .

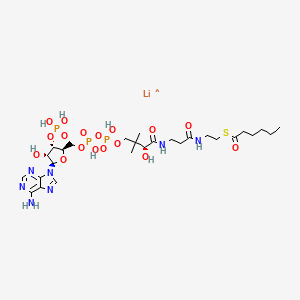

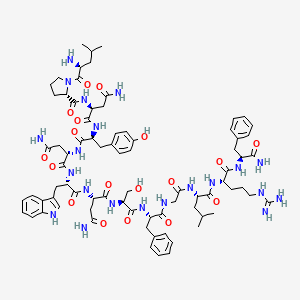

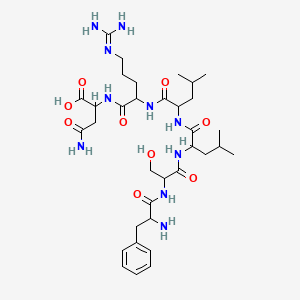

Molecular Structure Analysis

The molecular formula of Chitohexaose 6-hydrochloride is C36H68N6O25·6HCl . Its molecular weight is 1203.72 . The exact mass is 984.42 .Physical And Chemical Properties Analysis

Chitohexaose 6-hydrochloride appears as an off-white to light yellow powder or flocculent freeze-dried substance . It is odorless, has no irritating odor, and is hygroscopic .Applications De Recherche Scientifique

Activation of Macrophages

Chitohexaose has been found to activate macrophages through an alternate pathway via TLR4 . This activation leads to the upregulation of Arginase-1 and the release of high levels of IL-10 . This process inhibits LPS-mediated classical activation, which leads to inflammation associated with endotoxemia .

Blocking Endotoxemia

Endotoxemia is a condition characterized by the presence of endotoxins in the blood, which can cause a wide range of severe symptoms. Chitohexaose has been shown to block endotoxemia . It inhibits the LPS-induced production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 .

Protection Against Sepsis

Chitohexaose has been found to protect mice against endotoxemia when challenged with a lethal dose of LPS . It can even reverse LPS-induced endotoxemia in mice even 6/24/48 hrs after its onset .

Treatment of Polymicrobial Sepsis

A novel Chitohexaose analog, AVR-25, has been found to protect both young adult and aged mice from polymicrobial infection, organ dysfunction, and death following the cecal ligation and puncture (CLP) procedure . It decreases proinflammatory cytokines (TNF-α, MIP-1, i-NOS) significantly and restores tissue damage in all organs .

Balancing Pro- and Anti-inflammatory Cytokines

AVR-25, a novel oligosaccharide compound, selectively binds to the TLR4 protein in human peripheral blood monocytes and stimulates IL-10 production . This delicate balance of pro- and anti-inflammatory cytokines can help treat septicemia associated with intra-abdominal infection .

Improved Bacterial Clearance

AVR-25 has been found to decrease serum C-reactive protein (CRP) and bacterial colony-forming unit (CFU), indicating improved bacterial clearance . This could be particularly useful in treating bacterial infections and reducing the risk of sepsis.

Mécanisme D'action

Target of Action

Chitohexaose 6-hydrochloride primarily targets Toll-like receptor 4 (TLR4) present on macrophages . TLR4 is a critical receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Mode of Action

Chitohexaose 6-hydrochloride interacts with TLR4 and activates macrophages through an alternate pathway . This interaction inhibits the classical activation pathway mediated by LPS, which typically leads to inflammation associated with endotoxemia . The compound’s interaction with TLR4 leads to upregulation of Arginase-1 and the release of high levels of IL-10 .

Biochemical Pathways

The interaction of Chitohexaose 6-hydrochloride with TLR4 triggers an alternate activation pathway in macrophages . This pathway is distinct from the classical activation pathway triggered by LPS. The alternate pathway leads to the upregulation of Arginase-1 and the release of the anti-inflammatory cytokine IL-10 . This results in a delicate balance between pro-inflammatory and anti-inflammatory responses, mitigating the storm of inflammation typically induced by LPS .

Pharmacokinetics

It is known that chitooligosaccharides, the class of compounds to which chitohexaose 6-hydrochloride belongs, are rapidly absorbed and eliminated, with clearances greater than 1882 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of similar compounds, chitobiose and chitotriose, is between 0.32% and 0.52% .

Result of Action

Chitohexaose 6-hydrochloride inhibits the production of inflammatory molecules such as TNF-α, IL-1β, and IL-6 by macrophages both in vitro and in vivo . It has been shown to protect mice against endotoxemia when challenged with a lethal dose of LPS . Furthermore, it can reverse LPS-induced endotoxemia in mice even 6/24/48 hours after its onset .

Action Environment

The action of Chitohexaose 6-hydrochloride is influenced by the environment within the body. For instance, the presence of a functional TLR4 is critical for the alternate activation of macrophages . Additionally, the compound’s action may be influenced by the presence of other infections. For example, monocytes of subjects with active filarial infection displayed characteristic alternate activation markers and were refractory to LPS-mediated inflammatory activation . This suggests that individuals with filarial infections may be less prone to develop endotoxemia .

Orientations Futures

Chitohexaose 6-hydrochloride shows immense promise in the research of allergies, asthma, and the augmentation of wound healing . It has been found to reverse LPS induced endotoxemia in mice even 6/24/48 hrs after its onset . This suggests that it has high potential for adjunctive therapy in intra-abdominal sepsis .

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hexahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25.6ClH/c37-13-21(51)26(8(2-44)57-31(13)56)63-33-15(39)23(53)28(10(4-46)59-33)65-35-17(41)25(55)30(12(6-48)61-35)67-36-18(42)24(54)29(11(5-47)62-36)66-34-16(40)22(52)27(9(3-45)60-34)64-32-14(38)20(50)19(49)7(1-43)58-32;;;;;;/h7-36,43-56H,1-6,37-42H2;6*1H/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+;;;;;;/m1....../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFWLUKCKULCO-JARJSWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl6N6O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitohexaose 6-hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.